2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine
Overview
Description
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure. This compound is notable for its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and a suitable radical initiator.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the Heck cross-coupling reaction can be employed to introduce the trifluoromethyl group, followed by hydrogenation to form the desired amine . This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Berotralstat: A medication used to treat hereditary angioedema, featuring a trifluoromethyl group that enhances its pharmacological properties.
Uniqueness
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPHOQALIUKTFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.